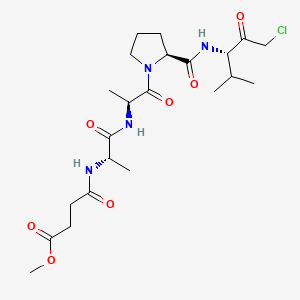

MeOSuc-AAPV-CMK

Description

prevents elastase-induced emphysema

Properties

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35ClN4O7/c1-12(2)19(16(28)11-23)26-21(32)15-7-6-10-27(15)22(33)14(4)25-20(31)13(3)24-17(29)8-9-18(30)34-5/h12-15,19H,6-11H2,1-5H3,(H,24,29)(H,25,31)(H,26,32)/t13-,14-,15-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGDFLJMBAYGGC-XLPNERPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)CCl)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215459 | |

| Record name | Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65144-34-5 | |

| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65144-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065144345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MeOSuc-AAPV-CMK

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) is a potent, irreversible inhibitor of several serine proteases, with a primary focus on human neutrophil elastase (HNE). This technical guide delineates the core mechanism of action of this compound, providing a detailed overview of its molecular interactions, inhibitory kinetics, and the experimental protocols required for its characterization. The specificity of this inhibitor is conferred by its tetrapeptide sequence, which mimics the substrate recognition site of its target enzymes. The irreversible inhibition is achieved through the covalent modification of key active site residues by the chloromethyl ketone moiety. This document aims to serve as a comprehensive resource for researchers employing this compound in their studies.

Introduction

This compound is a synthetic peptide chloromethyl ketone that has been widely utilized as a tool compound in the study of serine protease-mediated pathologies.[1] Serine proteases, such as human neutrophil elastase (HNE), cathepsin G, and proteinase 3, are crucial components of the innate immune response but can also contribute to tissue damage in various inflammatory diseases when their activity is dysregulated.[2][3][4] The tetrapeptide sequence, Ala-Ala-Pro-Val, is designed to specifically target HNE, a key enzyme involved in the degradation of extracellular matrix proteins.[5] The chloromethyl ketone (CMK) functional group is a reactive electrophile that forms a stable covalent bond with active site residues of the target protease, leading to irreversible inhibition.[1]

Core Mechanism of Action

The inhibitory activity of this compound is a two-step process involving initial non-covalent binding followed by irreversible covalent modification of the enzyme's active site.

Specificity and Initial Binding

The peptide portion of this compound, specifically the Ala-Ala-Pro-Val sequence, is responsible for its high affinity and specificity towards neutrophil elastase. This sequence mimics the preferred substrate of HNE, allowing the inhibitor to bind tightly within the enzyme's active site cleft. This initial, reversible binding is a prerequisite for the subsequent irreversible inactivation.

Irreversible Covalent Inhibition

Following the initial binding, the chloromethyl ketone moiety of this compound acts as an alkylating agent. The catalytic dyad of serine proteases, typically consisting of a serine and a histidine residue, is the primary target. The mechanism proceeds as follows:

-

Nucleophilic Attack by Histidine: The imidazole side chain of the active site histidine residue performs a nucleophilic attack on the carbon atom of the chloromethyl group. This results in the displacement of the chlorine atom and the formation of a covalent bond between the histidine and the inhibitor.

-

Hemiketal Formation with Serine: Concurrently, the hydroxyl group of the active site serine residue attacks the carbonyl carbon of the ketone, forming a stable hemiketal adduct.

This dual covalent modification of both the catalytic histidine and serine residues effectively and irreversibly inactivates the enzyme.

References

- 1. Active-site geometry of proteinase K. Crystallographic study of its complex with a dipeptide chloromethyl ketone inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocat.com [biocat.com]

- 4. This compound (Elastase Inhibitor III) | Elastase | 65144-34-5 | Invivochem [invivochem.com]

- 5. A comparison of alpha 1-proteinase inhibitor methoxysuccinyl-Ala-Ala-Pro-Val-chloromethylketone and specific beta-lactam inhibitors in an acute model of human polymorphonuclear leukocyte elastase-induced lung hemorrhage in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Target Specificity of MeOSuc-AAPV-CMK: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the target specificity of the irreversible serine protease inhibitor, MeOSuc-AAPV-CMK (Methoxysuccinyl-Alanine-Alanine-Proline-Valine-Chloromethylketone). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its primary targets, inhibitory mechanism, and kinetic parameters.

Core Target Profile: A Potent Inhibitor of Neutrophil Serine Proteases

This compound is firmly established as a potent, irreversible inhibitor of several key serine proteases, most notably those found in the azurophilic granules of human neutrophils. Its primary targets are:

-

Human Neutrophil Elastase (HNE): Also known as leukocyte elastase, HNE is considered the principal target of this compound.[1][2][3][4]

-

Cathepsin G: This chymotrypsin-like serine protease is another significant target of the inhibitor.[1][2][3][4]

-

Proteinase 3 (PR3): The third major neutrophil serine protease inhibited by this compound.[1][2][3][4]

The tetrapeptide sequence (Ala-Ala-Pro-Val) of the inhibitor mimics the preferred substrate recognition sequence of HNE, contributing to its high affinity for this enzyme.

Mechanism of Irreversible Inhibition

This compound functions as a suicide inhibitor. The chloromethylketone (CMK) moiety is a key feature, acting as a reactive "warhead." The mechanism of inhibition is a two-step process:

-

Initial Binding: The inhibitor first binds non-covalently to the active site of the target protease in a reversible manner.

-

Covalent Modification: Following binding, the CMK group forms a stable, covalent bond with a critical histidine residue within the enzyme's catalytic triad. This irreversible modification permanently inactivates the enzyme.

This mechanism is characteristic of affinity labels, where the inhibitor's structure directs it to the active site of a specific enzyme or class of enzymes.

Quantitative Analysis of Inhibitory Potency

While comprehensive kinetic data across a wide range of proteases is not extensively published in a single source, the available information points to a high degree of potency and a degree of selectivity for neutrophil serine proteases.

| Target Enzyme | Inhibitor | Second-Order Rate Constant (kobs/[I]) (M⁻¹s⁻¹) | Comments |

| Human Neutrophil Elastase (HNE) | This compound | 1.7 x 10⁵ | Determined at pH 7.5. |

| Proteinase K | This compound | - | Requires a 10-fold higher concentration for similar inhibition compared to MeOSuc-AAPF-CMK.[5] |

Note: The second-order rate constant (often referred to as k_inact/K_i) is a measure of the efficiency of an irreversible inhibitor.

Further research is required to establish a complete quantitative profile, including the determination of the individual kinetic parameters, the inhibition constant (Ki) and the maximal rate of inactivation (kinact), for cathepsin G and proteinase 3.

Experimental Protocols

The determination of the inhibitory activity of this compound involves kinetic assays that measure the rate of enzyme inactivation. Below is a generalized protocol for determining the second-order rate constant of inhibition for a serine protease like human neutrophil elastase.

Materials:

-

Purified Human Neutrophil Elastase (HNE)

-

This compound

-

Chromogenic or fluorogenic HNE substrate (e.g., MeOSuc-AAPV-pNA or MeOSuc-AAPV-AFC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

-

Dimethyl Sulfoxide (DMSO) for inhibitor stock solution

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the HNE substrate in an appropriate solvent.

-

Prepare working solutions of HNE, substrate, and inhibitor in the assay buffer. It is critical to prepare fresh dilutions of the inhibitor for each experiment.

-

-

Enzyme Inhibition Assay:

-

The assay is performed by monitoring the residual enzyme activity after incubation with the inhibitor for various time points.

-

In a microplate well, pre-incubate a known concentration of HNE with various concentrations of this compound in the assay buffer.

-

At specific time intervals, add the HNE substrate to the wells to initiate the enzymatic reaction. The substrate concentration should be high enough to ensure pseudo-first-order kinetics with respect to substrate concentration.

-

Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (kobs).

-

Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).

-

The slope of the resulting linear plot represents the second-order rate constant of inhibition (kobs/[I]).

-

Visualizing the Inhibition Workflow

The following diagram illustrates the experimental workflow for determining the kinetic parameters of an irreversible inhibitor.

Caption: Workflow for determining the kinetic parameters of irreversible enzyme inhibition.

Signaling Pathway Context

This compound's targets—HNE, cathepsin G, and PR3—are key players in the inflammatory response. When neutrophils are activated at a site of inflammation, they release the contents of their azurophilic granules, including these proteases. These enzymes can degrade components of the extracellular matrix, process cytokines and chemokines, and contribute to tissue damage. By irreversibly inhibiting these proteases, this compound can modulate the inflammatory cascade.

Caption: this compound inhibits neutrophil serine proteases, modulating inflammation.

Conclusion

This compound is a potent, irreversible inhibitor of human neutrophil elastase, cathepsin G, and proteinase 3. Its mechanism of action involves the covalent modification of the active site of these enzymes. While quantitative kinetic data is most robust for its interaction with HNE, its established activity against cathepsin G and PR3 underscores its utility as a tool for studying the roles of these proteases in inflammatory and other disease processes. The experimental protocols outlined in this guide provide a framework for the further characterization of its inhibitory profile.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocat.com [biocat.com]

- 4. This compound (Elastase Inhibitor III) | Elastase | 65144-34-5 | Invivochem [invivochem.com]

- 5. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

MeOSuc-AAPV-CMK: A Technical Guide to a Potent Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a powerful serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by degrading proteins of engulfed pathogens. However, when released extracellularly in excess, NE can inflict significant damage to host tissues, contributing to the pathogenesis of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and rheumatoid arthritis. Consequently, the development of specific and potent NE inhibitors is a key area of therapeutic research.

This technical guide provides an in-depth overview of Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK), a widely utilized irreversible inhibitor of neutrophil elastase. We will delve into its mechanism of action, biochemical properties, and its application in research, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Biochemical Profile and Mechanism of Action

This compound is a synthetic peptide-based chloromethyl ketone that acts as a potent and irreversible inhibitor of human neutrophil elastase.[1] Its peptide sequence (Ala-Ala-Pro-Val) mimics the preferred substrate recognition site of neutrophil elastase, allowing for its specific binding to the enzyme's active site.

The inhibitory mechanism involves the formation of a covalent bond between the chloromethyl ketone moiety of the inhibitor and the active site histidine residue of the elastase. This irreversible alkylation effectively and permanently inactivates the enzyme. While highly potent against neutrophil elastase, this compound has also been reported to inhibit other related serine proteases, such as cathepsin G and proteinase 3, albeit with potentially different efficiencies.[2]

Quantitative Inhibition Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary target and known off-targets. It is important to note that specific IC50 and Ki values can vary depending on the experimental conditions, including substrate concentration and buffer composition. The data presented here are compiled from various sources, including commercial datasheets and scientific literature where this compound was used as a reference compound.

| Target Enzyme | Inhibitor | IC50 | Ki | Reference |

| Human Neutrophil Elastase | This compound | Varies | Varies | |

| Cathepsin G | This compound | Not specified | Not specified | [2] |

| Proteinase 3 | This compound | Not specified | Not specified | [2] |

Note: Specific IC50 and Ki values from primary research articles directly determining these constants for this compound are not consistently reported. The compound is often used as a benchmark inhibitor.

Signaling Pathways Modulated by Neutrophil Elastase Inhibition

Neutrophil elastase is not only a destructive protease but also a potent signaling molecule that can activate various cellular pathways, leading to pro-inflammatory and pathological responses. By inhibiting NE, this compound can effectively modulate these signaling cascades.

MUC1 and MUC5AC Expression Pathway

In airway epithelial cells, neutrophil elastase is a known inducer of mucin (MUC) gene expression, particularly MUC1 and MUC5AC, leading to mucus hypersecretion observed in various respiratory diseases. The signaling pathway leading to MUC1 expression involves a cascade of events initiated by NE at the cell surface, as depicted in the diagram below.

PI3K/Akt Signaling Pathway

Neutrophil elastase can also activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a crucial regulator of cell proliferation, survival, and apoptosis. In some contexts, such as in leukemia cells, NE-mediated activation of this pathway can promote cancer cell survival and proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Neutrophil Elastase Inhibition Assay (In Vitro)

This protocol outlines a fluorometric assay to determine the inhibitory potential of this compound against purified human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (purified)

-

This compound

-

Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-AAPV-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute human neutrophil elastase in assay buffer to a stock concentration of 1 mg/mL. Further dilute to the desired working concentration (e.g., 10 nM) immediately before use.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM). Dilute in assay buffer to the desired working concentration (e.g., 100 µM) just before use.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of assay buffer to all wells.

-

Add 10 µL of a serial dilution of this compound to the test wells. Add 10 µL of DMSO to the control (no inhibitor) wells.

-

Add 20 µL of the diluted human neutrophil elastase solution to all wells except the blank (add 20 µL of assay buffer to the blank).

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 20 µL of the diluted fluorogenic substrate to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for MeOSuc-AAPV-AMC) in a kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Subtract the background fluorescence (blank wells).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cell-Based Assay for MUC1 Expression

This protocol describes how to assess the effect of this compound on neutrophil elastase-induced MUC1 expression in airway epithelial cells (e.g., A549 cells).

Materials:

-

A549 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Human Neutrophil Elastase

-

This compound

-

TRIzol reagent for RNA extraction

-

cDNA synthesis kit

-

Primers for MUC1 and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix

-

Real-time PCR system

Procedure:

-

Cell Culture and Treatment:

-

Seed A549 cells in 6-well plates and grow to confluence.

-

Serum-starve the cells for 24 hours before treatment.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with human neutrophil elastase (e.g., 100 nM) for 24 hours. Include a vehicle control (no NE) and a positive control (NE alone).

-

-

RNA Extraction and cDNA Synthesis:

-

Lyse the cells with TRIzol and extract total RNA according to the manufacturer's protocol.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qPCR):

-

Perform qPCR using primers for MUC1 and the housekeeping gene.

-

Set up reactions in triplicate for each sample.

-

-

Data Analysis:

-

Calculate the relative expression of MUC1 mRNA normalized to the housekeeping gene using the ΔΔCt method.

-

Compare the MUC1 expression levels in the different treatment groups.

-

In Vivo Model of Acute Lung Injury

This protocol provides a general framework for evaluating the efficacy of this compound in a murine model of neutrophil elastase-induced acute lung injury.

Materials:

-

Mice (e.g., C57BL/6)

-

Human Neutrophil Elastase

-

This compound

-

Anesthesia

-

Intratracheal instillation device

-

Materials for bronchoalveolar lavage (BAL)

-

Reagents for cell counting and protein quantification

Procedure:

-

Animal Groups:

-

Divide mice into several groups: a sham control (saline instillation), a vehicle control (NE instillation + vehicle), and treatment groups (NE instillation + different doses of this compound).

-

-

Inhibitor Administration:

-

Administer this compound (e.g., via intraperitoneal injection or intratracheal instillation) at a predetermined time before the NE challenge.

-

-

Induction of Lung Injury:

-

Anesthetize the mice and intratracheally instill human neutrophil elastase to induce lung injury.

-

-

Assessment of Lung Injury (e.g., 24 hours post-instillation):

-

Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs.

-

Analyze the BAL fluid for:

-

Total and differential cell counts (especially neutrophils).

-

Total protein concentration (as a marker of alveolar-capillary barrier permeability).

-

Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

-

Harvest lung tissue for histological analysis to assess inflammation and tissue damage.

-

-

Data Analysis:

-

Compare the parameters of lung injury between the different treatment groups to evaluate the protective effects of this compound.

-

Synthesis Workflow

Conclusion

This compound remains a cornerstone tool for researchers investigating the multifaceted roles of neutrophil elastase in health and disease. Its potent and irreversible inhibitory activity makes it an invaluable reagent for elucidating the downstream consequences of NE activity in various biological systems. This guide has provided a comprehensive overview of its biochemical properties, its impact on key signaling pathways, and detailed protocols for its use in experimental settings. As research into neutrophil-mediated inflammation continues to evolve, this compound will undoubtedly continue to be a critical component of the researcher's toolkit for dissecting the complex contributions of neutrophil elastase to human pathology and for the development of novel therapeutic interventions.

References

An In-depth Technical Guide to the Inhibition of Cathepsin G by MeOSuc-AAPV-CMK

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the peptide inhibitor N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethyl Ketone (MeOSuc-AAPV-CMK) and its interaction with the serine protease Cathepsin G. While widely recognized as a potent inhibitor of neutrophil elastase, its efficacy against Cathepsin G is less defined in peer-reviewed literature. This document synthesizes the available information on this compound, details the function and signaling pathways of Cathepsin G, and presents experimental protocols for evaluating its inhibition. The aim is to provide a critical and data-driven resource for researchers investigating serine protease inhibitors and their therapeutic potential.

Introduction to this compound

N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethyl Ketone, commonly abbreviated as this compound, is a synthetic peptide derivative that functions as an irreversible inhibitor of certain serine proteases.[1][2][3][4][5] Its design is based on the preferred substrate sequence of human neutrophil elastase, making it a highly effective inhibitor of this enzyme.[6] The presence of a chloromethyl ketone (CMK) reactive group allows it to form a covalent bond with the active site of target proteases, leading to irreversible inactivation.[7][8]

1.1. Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₂H₃₅ClN₄O₇ |

| Molecular Weight | 503.0 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and DMF |

Data sourced from PubChem CID 5486692.

Cathepsin G: A Multifunctional Serine Protease

Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils.[3][9] It plays a crucial role in the innate immune response through both proteolytic and non-proteolytic activities. Cathepsin G is involved in host defense, inflammation, and tissue remodeling. Its substrate specificity is broader than that of elastase, with a preference for aromatic amino acid residues at the P1 position.

2.1. Biological Functions and Signaling Pathways

Cathepsin G contributes to various physiological and pathological processes:

-

Inflammation: It can process cytokines and chemokines, amplifying the inflammatory response.

-

Host Defense: Cathepsin G exhibits antimicrobial activity against a range of pathogens.

-

Tissue Remodeling: It can degrade components of the extracellular matrix.

-

Cardiovascular Effects: It is capable of activating platelets and converting angiotensin I to angiotensin II.

This compound as an Inhibitor of Cathepsin G: A Critical Evaluation

While this compound is widely marketed as an inhibitor of Cathepsin G, there is a notable lack of quantitative kinetic data in peer-reviewed scientific literature to substantiate this claim with the same level of evidence as for its inhibition of neutrophil elastase.

3.1. Mechanism of Action

Peptide chloromethyl ketones are mechanism-based irreversible inhibitors. The peptide sequence directs the inhibitor to the active site of the target protease. The chloromethyl ketone moiety then acts as an alkylating agent, forming a covalent bond with the active site histidine residue, thereby irreversibly inactivating the enzyme.

3.2. Quantitative Inhibition Data

A thorough review of the scientific literature reveals a significant lack of published kinetic constants (e.g., Kᵢ, kᵢₙₐ꜀ₜ/Kᵢ, IC₅₀) for the inhibition of Cathepsin G by this compound. While it is a potent inhibitor of human neutrophil elastase, its efficacy against Cathepsin G remains to be rigorously quantified in peer-reviewed studies. In one study, this compound did not inhibit cell lysis mediated by Cathepsin G, suggesting it may be a weak inhibitor in a cellular context.[10]

| Target Enzyme | Inhibitor | Kᵢ | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | IC₅₀ | Reference |

| Cathepsin G | This compound | Data not available | Data not available | Data not available | N/A |

| Neutrophil Elastase | This compound | 10 µM (Kᵢ) | Data not available | Data not available | [6] |

Experimental Protocols for Assessing Cathepsin G Inhibition

To address the gap in the literature, researchers can utilize established methods to determine the kinetic parameters of Cathepsin G inhibition by this compound.

4.1. Determination of the Second-Order Rate Constant (kₐₚₚ/[I])

This protocol is designed to measure the rate of irreversible inhibition of Cathepsin G.

Materials:

-

Human Cathepsin G (purified)

-

This compound

-

Chromogenic or fluorogenic Cathepsin G substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

-

Assay buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add varying concentrations of this compound to the assay buffer.

-

Add a fixed concentration of Cathepsin G to each well to initiate the pre-incubation.

-

At various time points, add the chromogenic/fluorogenic substrate to the wells.

-

Immediately measure the rate of substrate hydrolysis (initial velocity, vᵢ) using a microplate reader.

-

Plot the natural logarithm of the remaining enzyme activity (ln(vᵢ)) versus the pre-incubation time for each inhibitor concentration.

-

The slope of each line will be the apparent first-order rate constant (kₐₚₚ).

-

Plot kₐₚₚ against the inhibitor concentration ([I]) to determine the second-order rate constant (kₐₚₚ/[I]), which is the slope of this second plot.

Conclusion

This compound is a well-characterized, potent, and irreversible inhibitor of human neutrophil elastase. While it is often cited as a Cathepsin G inhibitor, particularly by commercial suppliers, there is a conspicuous absence of rigorous kinetic data in the peer-reviewed literature to support this. The available evidence, including a study showing a lack of inhibition in a cellular assay, suggests that this compound may be a significantly weaker inhibitor of Cathepsin G compared to elastase.

This technical guide provides researchers with a critical perspective on the current state of knowledge and offers detailed protocols to enable the independent evaluation of the inhibitory activity of this compound against Cathepsin G. Such studies are crucial for a more complete understanding of the inhibitor's specificity and for its appropriate use in research and drug development.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biocat.com [biocat.com]

- 5. This compound (Elastase Inhibitor III) | Elastase | 65144-34-5 | Invivochem [invivochem.com]

- 6. creative-enzymes.com [creative-enzymes.com]

- 7. Structure of human neutrophil elastase in complex with a peptide chloromethyl ketone inhibitor at 1.84-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of human neutrophil elastase in complex with a peptide chloromethyl ketone inhibitor at 1.84-A resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Monoclonal LYM-1 antibody-dependent cytolysis by human neutrophils exposed to GM-CSF: auto-regulation of target cell attack by cathepsin G - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: MeOSuc-AAPV-CMK Activity Against Proteinase 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethyl Ketone (MeOSuc-AAPV-CMK) against human neutrophil proteinase 3 (PR3). This document details the mechanism of action, available quantitative data, and relevant experimental methodologies.

Introduction

This compound is a well-established synthetic peptide inhibitor of serine proteases, most notably neutrophil elastase.[1][2] Its activity extends to other related enzymes, including proteinase 3.[1][2] Proteinase 3 is a neutral serine protease found in the azurophilic granules of neutrophils and is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention. Understanding the interaction between this compound and proteinase 3 is crucial for the development of targeted therapies.

Mechanism of Action

This compound is a tetrapeptide designed to mimic the substrate of neutrophil elastase and related proteases. The inhibitory mechanism relies on the chloromethyl ketone (CMK) moiety, which acts as an irreversible covalent modifier. The peptide sequence (Ala-Ala-Pro-Val) directs the inhibitor to the active site of the protease. Once positioned, the CMK group forms a covalent bond with the active site histidine residue, leading to the irreversible inactivation of the enzyme.

Caption: Mechanism of irreversible inhibition of Proteinase 3.

Quantitative Data

Specific quantitative data on the inhibition of proteinase 3 by this compound is limited in readily available literature. However, a dissertation from the University of Munich cites an IC50 value from a 1986 publication by Stein et al.

| Inhibitor | Target Enzyme | Parameter | Value | Reference |

| This compound | Proteinase 3 | IC50 | 10 µM | Stein et al., 1986 (as cited in a 2018 dissertation)[3] |

Note: Efforts to locate the original 1986 publication by Stein et al. for primary verification and detailed experimental conditions were unsuccessful. The provided IC50 value should be considered with this limitation in mind.

Experimental Protocols

General Proteinase 3 Inhibition Assay

This protocol outlines a typical fluorometric assay to determine the inhibitory potential of a compound against proteinase 3.

Materials:

-

Human neutrophil proteinase 3 (purified)

-

This compound (or other test inhibitor)

-

Fluorogenic substrate for proteinase 3 (e.g., Abz-VADvADYQ-EDDnp)

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% (v/v) Triton X-100, pH 7.4

-

DMSO (for dissolving inhibitor)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in Assay Buffer to achieve a range of final concentrations.

-

Enzyme Preparation: Dilute the proteinase 3 stock solution in Assay Buffer to the desired working concentration.

-

Reaction Mixture: In the wells of a 96-well microplate, add the following in order:

-

Assay Buffer

-

Inhibitor solution (or DMSO for control)

-

Proteinase 3 solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Caption: General workflow for a proteinase 3 inhibition assay.

Conclusion

This compound is a known inhibitor of proteinase 3, acting through irreversible covalent modification of the enzyme's active site. While its primary application has been in the study of neutrophil elastase, its cross-reactivity with proteinase 3 is of significant interest. The available quantitative data, although limited, suggests a moderate potency. Further research is warranted to fully characterize the kinetics of this interaction and to explore the therapeutic potential of targeting proteinase 3 with similar peptide-based inhibitors. The experimental protocol outlined provides a foundation for such investigations.

References

Investigating Rheumatoid Arthritis with MeOSuc-AAPV-CMK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, disability, and reduced quality of life. The pathogenesis of RA is complex, involving a cascade of inflammatory cells, cytokines, and signaling pathways. Among the key cellular players, neutrophils have emerged as significant contributors to the inflammatory milieu and joint damage observed in RA.[1][2] Activated neutrophils release a variety of potent effector molecules, including reactive oxygen species (ROS) and proteolytic enzymes, from their granules.[3][4]

One of the most abundant and destructive of these enzymes is neutrophil elastase (NE), a serine protease implicated in the degradation of extracellular matrix components such as elastin and collagen, which are crucial for cartilage integrity.[1][3] Furthermore, NE contributes to the inflammatory cycle by processing cytokines and participating in the formation of neutrophil extracellular traps (NETs), which can expose autoantigens and perpetuate the autoimmune response.[4][5] Given its central role in RA pathology, neutrophil elastase represents a compelling therapeutic target.

This technical guide focuses on Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK), a potent and irreversible inhibitor of neutrophil elastase.[6] We will delve into its mechanism of action, provide detailed experimental protocols for its use in RA research, present relevant quantitative data, and visualize the key signaling pathways and experimental workflows.

Mechanism of Action

This compound is a peptide-based chloromethyl ketone that acts as a suicide inhibitor of neutrophil elastase.[6] The peptide sequence (Ala-Ala-Pro-Val) mimics the substrate recognition site of neutrophil elastase, allowing the inhibitor to bind to the enzyme's active site. The chloromethyl ketone (CMK) group then irreversibly alkylates a critical histidine residue within the catalytic triad of the enzyme, leading to its inactivation.[6] By inhibiting neutrophil elastase, this compound is expected to mitigate the downstream pathological effects of this enzyme in rheumatoid arthritis, including cartilage degradation and amplification of the inflammatory response.

Data Presentation

While specific in vivo efficacy data for this compound in rheumatoid arthritis models is not extensively published, the following tables provide a summary of relevant quantitative data for neutrophil elastase inhibitors and substrates, which are crucial for designing and interpreting experiments with this compound.

Table 1: Inhibitory Activity of Compounds against Human Neutrophil Elastase (HNE)

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Substrate Used | Reference |

| Compound 17 (from P. tomentosa) | - | 3.2 | Noncompetitive | MeOSuc-AAPV-pNA | [5] |

| Various Flavanones (from P. tomentosa) | 2.4 ± 1.0 to 74.7 ± 8.5 | - | - | MeOSuc-AAPV-pNA | [5] |

Note: This table presents data for other neutrophil elastase inhibitors to provide a reference range for inhibitory concentrations. Specific IC50 values for this compound in RA-relevant assays were not available in the searched literature.

Table 2: Properties of Fluorogenic Substrates for Neutrophil Elastase Assays

| Substrate | Km (µM) | Excitation (nm) | Emission (nm) | Reference |

| MeOSuc-AAPV-AFC | 130 | 380 | 500 | [7] |

| MeOSuc-AAPV-AMC | 130 | 380 | 460 | [4] |

Experimental Protocols

In Vitro Neutrophil Elastase Activity Assay

This protocol describes a fluorometric assay to measure the activity of neutrophil elastase and assess the inhibitory potential of this compound.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

This compound

-

Fluorogenic substrate (e.g., MeOSuc-AAPV-AFC or MeOSuc-AAPV-AMC)

-

Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0[8]

-

DMSO for dissolving compounds

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in Assay Buffer to desired concentrations.

-

Reconstitute HNE in Assay Buffer to a working concentration (e.g., 1 nM).

-

Prepare the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions (e.g., 10 µM).[8]

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of Assay Buffer (for enzyme control) or 25 µL of diluted this compound solution (for inhibitor testing).

-

Add 50 µL of the diluted HNE solution to each well, except for the blank wells.

-

Incubate at room temperature for 20 minutes to allow for inhibitor binding.[3]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for MeOSuc-AAPV-AFC).

-

Measure the fluorescence intensity kinetically for 10-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (RFU/min).

-

Determine the percent inhibition by comparing the rate in the presence of this compound to the enzyme control.

-

Plot percent inhibition against inhibitor concentration to determine the IC50 value.

-

In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol outlines the induction of arthritis in mice and a general framework for evaluating the therapeutic efficacy of this compound.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for in vivo administration (e.g., 10% DMSO in corn oil)[1]

-

Calipers for measuring paw thickness

-

Scoring system for arthritis severity

Procedure:

-

Induction of CIA:

-

On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.

-

On day 21, boost the immunization with 100 µg of bovine type II collagen emulsified in IFA.

-

-

Treatment Protocol:

-

Begin treatment with this compound or vehicle upon the first signs of arthritis (typically around day 24-28).

-

Administer this compound via a suitable route (e.g., intraperitoneal or oral gavage) at a pre-determined dose and schedule. Note: Specific dosage for this compound in CIA models is not well-documented and may require a dose-finding study.

-

-

Assessment of Arthritis:

-

Monitor mice daily for signs of arthritis.

-

Arthritis Score: Score each paw on a scale of 0-4 based on the degree of inflammation and swelling (0=normal, 1=mild swelling and erythema of one digit, 2=moderate swelling of more than one digit, 3=severe swelling of the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.[9]

-

Paw Edema: Measure the thickness of the hind paws daily or every other day using calipers.[9]

-

-

Endpoint Analysis (e.g., on day 42):

-

Collect blood for analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies.

-

Harvest joints for histopathological analysis to assess synovial inflammation, cartilage damage, and bone erosion.[1]

-

Cell-Based Assays with Neutrophils and Synoviocytes

Neutrophil Isolation and Stimulation:

-

Isolate neutrophils from human peripheral blood using standard density gradient centrifugation methods.

-

Pre-incubate isolated neutrophils with various concentrations of this compound for 30 minutes.

-

Stimulate the neutrophils with an agonist such as phorbol myristate acetate (PMA) or a chemoattractant like fMLP.

-

Measure the release of neutrophil elastase into the supernatant using the in vitro activity assay described above.

-

Assess the impact on signaling pathways (e.g., MAPK, NF-κB) by preparing cell lysates for Western blotting to detect phosphorylated forms of key signaling proteins.

Fibroblast-Like Synoviocyte (FLS) Culture and Stimulation:

-

Isolate and culture FLS from synovial tissue of RA patients.

-

Pre-treat the FLS with this compound for 1 hour.

-

Stimulate the cells with pro-inflammatory cytokines such as TNF-α or IL-1β.[10]

-

Collect the cell culture supernatant to measure the levels of secreted inflammatory mediators (e.g., IL-6, IL-8, MMPs) by ELISA.

-

Prepare cell lysates to analyze the activation of intracellular signaling pathways (e.g., phosphorylation of MAPK and NF-κB components) by Western blotting.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways implicated in rheumatoid arthritis that are potentially modulated by inhibiting neutrophil elastase, as well as a typical experimental workflow for evaluating this compound.

Caption: Role of Neutrophil Elastase in RA and the inhibitory action of this compound.

Caption: Key inflammatory signaling pathways in RA potentially modulated by NE inhibition.

Caption: Experimental workflow for investigating this compound in RA research.

Conclusion

This compound, as a potent inhibitor of neutrophil elastase, holds significant promise as a research tool to elucidate the role of this key protease in the pathogenesis of rheumatoid arthritis. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for scientists to investigate the therapeutic potential of targeting neutrophil elastase in RA. While further studies are needed to establish the in vivo efficacy and precise molecular mechanisms of this compound in arthritis models, the available evidence strongly supports its use in advancing our understanding of this complex autoimmune disease and in the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes | Semantic Scholar [semanticscholar.org]

- 4. In vivo imaging of inflammation using an aptamer inhibitor of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

MeOSuc-AAPV-CMK in Cystic Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic fibrosis (CF) is a genetic disorder characterized by chronic lung inflammation and mucus obstruction, leading to progressive lung damage. A key contributor to this pathology is an excess of neutrophil elastase (NE), a potent serine protease released by neutrophils in the airways. Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) is a well-established, irreversible inhibitor of neutrophil elastase. This technical guide provides an in-depth overview of the applications of this compound in CF research, focusing on its mechanism of action, its effects on key pathological processes, and detailed experimental protocols.

Mechanism of Action and Pathophysiological Relevance in Cystic Fibrosis

In the CF lung, a persistent inflammatory response leads to a massive influx of neutrophils. These neutrophils release high levels of elastase, overwhelming the natural anti-protease defenses of the airways. This protease-antiprotease imbalance is a central feature of CF lung disease.

Neutrophil elastase contributes to CF lung pathology through several mechanisms:

-

Inflammation: NE can amplify the inflammatory cascade. It has been shown to induce the expression of pro-inflammatory cytokines, such as interleukin-8 (IL-8), by airway epithelial cells. This creates a vicious cycle by attracting more neutrophils to the lungs.

-

Mucus Hypersecretion: NE is a potent secretagogue, stimulating the upregulation and secretion of mucins, particularly MUC5AC, from airway goblet cells. This contributes to the accumulation of thick, tenacious mucus that is characteristic of CF.

-

Tissue Damage: NE can degrade essential components of the lung's extracellular matrix, including elastin, leading to bronchiectasis and a progressive loss of lung function.

-

Impaired Immune Response: By cleaving receptors on immune cells, NE can impair the clearance of apoptotic cells, contributing to persistent inflammation.

This compound acts as a specific and irreversible inhibitor of neutrophil elastase. Its chemical structure allows it to bind to the active site of the enzyme, effectively neutralizing its proteolytic activity. By inhibiting NE, this compound can be a valuable tool to dissect the role of this protease in CF pathogenesis and to evaluate the therapeutic potential of NE inhibition.

Quantitative Data on the Effects of Neutrophil Elastase in Cystic Fibrosis

While specific quantitative data for the dose-dependent effects of this compound in CF models is limited in the readily available literature, the following table summarizes the impact of neutrophil elastase on various parameters relevant to CF pathology. The inhibition of these effects is the primary application of this compound in a research setting.

| Parameter | Effect of Neutrophil Elastase | Relevant Cell/System | Citation |

| IL-8 Expression | Increased mRNA and protein levels | Human Bronchial Epithelial Cells | [1][2] |

| MUC5AC Expression | Increased mRNA and protein levels | Human Airway Epithelial Cells | [3][4][5][6] |

| Mucus Viscoelasticity | Increased elastic (G') and viscous (G'') moduli | Cystic Fibrosis Sputum | [7] |

| Apoptotic Cell Clearance | Impaired phagocytosis | Human Macrophages | [8] |

Key Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound in the context of cystic fibrosis research.

Neutrophil Elastase Activity Assay in Cystic Fibrosis Sputum

This protocol is adapted from general fluorometric neutrophil elastase activity assays and can be used to determine the inhibitory potential of this compound in biological samples.

Materials:

-

Cystic Fibrosis sputum samples

-

This compound

-

Neutrophil Elastase (NE) Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

-

Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission ~380/500 nm)

Procedure:

-

Sputum Processing:

-

Thaw frozen sputum samples on ice.

-

To solubilize the sputum and release active elastase, the sample can be treated with a reducing agent like DTT, followed by centrifugation to remove cellular debris. The supernatant will contain the soluble elastase.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in NE Assay Buffer to create a range of inhibitor concentrations for IC50 determination.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add a specific volume of the processed sputum supernatant.

-

Add the various concentrations of the this compound dilutions to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the elastase.

-

Prepare the NE substrate solution in NE Assay Buffer according to the manufacturer's instructions.

-

Add the substrate solution to all wells to initiate the enzymatic reaction.

-

Immediately place the plate in the fluorometric microplate reader.

-

-

Data Analysis:

-

Measure the fluorescence intensity over time (kinetic mode) at 37°C.

-

The rate of substrate cleavage is proportional to the NE activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Measurement of Mucus Rheology after Treatment with this compound

This protocol describes how to assess the impact of inhibiting neutrophil elastase with this compound on the viscoelastic properties of cystic fibrosis sputum.

Materials:

-

Cystic Fibrosis sputum samples

-

This compound

-

Phosphate-buffered saline (PBS)

-

Rheometer (cone-and-plate or parallel-plate geometry)

Procedure:

-

Sample Preparation:

-

Collect fresh sputum samples and keep them on ice.

-

Divide the sputum into aliquots for treatment.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in a minimal volume of a suitable solvent.

-

Treat the sputum aliquots with different concentrations of this compound or a vehicle control.

-

Incubate the samples at 37°C for a defined period (e.g., 1-2 hours) to allow for enzymatic inhibition.

-

-

Rheological Measurement:

-

Carefully load the treated sputum sample onto the rheometer plate, ensuring no air bubbles are trapped.

-

Perform oscillatory shear measurements to determine the elastic (G') and viscous (G'') moduli.

-

Frequency Sweep: Apply a constant, small-amplitude strain and vary the oscillation frequency (e.g., 0.1 to 100 rad/s). This provides information on the frequency-dependent viscoelastic behavior.

-

Strain Sweep: Apply a constant frequency and vary the strain amplitude. This helps to identify the linear viscoelastic region of the sample.

-

-

-

Data Analysis:

-

Compare the G' and G'' values of the this compound-treated samples to the vehicle-treated control.

-

A decrease in G' and G'' would indicate a reduction in the viscoelasticity of the mucus, suggesting that NE activity contributes to its rheological properties.

-

Signaling Pathways and Experimental Workflows

Neutrophil Elastase-Induced MUC5AC Expression

Neutrophil elastase has been shown to induce the expression of the MUC5AC mucin in airway epithelial cells through a complex signaling cascade. This pathway represents a key target for understanding and potentially mitigating mucus hypersecretion in cystic fibrosis.

Caption: NE-induced MUC5AC expression pathway.

Experimental Workflow for Evaluating NE Inhibitors in CF Research

The following workflow outlines a typical preclinical evaluation process for a novel neutrophil elastase inhibitor, such as this compound, in the context of cystic fibrosis research.

Caption: Preclinical workflow for NE inhibitors.

Conclusion

This compound is an indispensable tool for investigating the role of neutrophil elastase in the pathophysiology of cystic fibrosis. By specifically inhibiting this key enzyme, researchers can elucidate its contribution to inflammation, mucus hypersecretion, and lung damage. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for scientists and drug development professionals working to advance our understanding of CF and develop novel therapeutic strategies targeting the destructive cascade initiated by neutrophil elastase. Further research focusing on detailed dose-response studies of this compound in clinically relevant CF samples will be crucial for translating these research applications into potential therapeutic benefits.

References

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. Modulation of airway inflammation in cystic fibrosis. In vivo suppression of interleukin-8 levels on the respiratory epithelial surface by aerosolization of recombinant secretory leukoprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. researchgate.net [researchgate.net]

- 7. Cystic Fibrosis Sputum Rheology Correlates With Both Acute and Longitudinal Changes in Lung Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neutrophil elastase degrades cystic fibrosis transmembrane conductance regulator via calpains and disables channel function in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]

The Kinetics of Irreversible Inhibition by MeOSuc-AAPV-CMK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) is a potent, irreversible inhibitor of several key serine proteases involved in inflammatory processes. This technical guide provides an in-depth overview of the irreversible inhibition kinetics of this compound, focusing on its primary targets: human neutrophil elastase (HNE), cathepsin G, and proteinase 3. Understanding the kinetic parameters of this inhibitor is crucial for its application in research and as a potential therapeutic agent. This document outlines the mechanism of action, summarizes the available quantitative kinetic data, provides detailed experimental protocols for kinetic analysis, and illustrates the relevant signaling pathways.

Mechanism of Irreversible Inhibition

This compound belongs to the class of peptide chloromethyl ketone inhibitors. Its mechanism of action involves a two-step process. Initially, the peptide moiety (Ala-Ala-Pro-Val) directs the inhibitor to the active site of the target protease through non-covalent interactions, forming a reversible enzyme-inhibitor complex (E-I). Subsequently, the highly reactive chloromethyl ketone (CMK) warhead forms a covalent bond with a crucial nucleophilic residue in the enzyme's active site, typically a histidine or serine residue. This covalent modification leads to the formation of an irreversible enzyme-inhibitor complex (E-I*), rendering the enzyme catalytically inactive.

Quantitative Inhibition Kinetics

The potency of an irreversible inhibitor is characterized by several kinetic parameters: the dissociation constant of the initial reversible complex (KI), the rate of inactivation (kinact), and the second-order rate constant (kinact/KI), which represents the overall efficiency of the inhibitor.

While this compound is widely cited as an inhibitor of human leukocyte elastase, cathepsin G, and proteinase 3, comprehensive peer-reviewed kinetic data is limited. The following table summarizes the currently available quantitative data.

| Target Enzyme | Inhibitor | KI | kinact | kinact/KI | Source |

| Human Neutrophil Elastase (HNE) | This compound | 0.27 mM | Not Reported | Not Reported | [1] |

| Human Neutrophil Elastase (HNE) | This compound | 10 µM | Not Reported | Not Reported | Creative Enzymes (commercial source) |

| Cathepsin G | This compound | Not Reported | Not Reported | Not Reported | - |

| Proteinase 3 | This compound | Not Reported | Not Reported | Not Reported | - |

It is important to note that while it is established that this compound inhibits cathepsin G and proteinase 3, specific, publicly available kinetic constants from peer-reviewed literature are not readily found.

Experimental Protocols

The determination of the kinetic parameters for irreversible inhibitors requires specific experimental designs. Below are detailed methodologies for key experiments.

Determination of the Apparent Second-Order Rate Constant (kapp or kinact/KI)

This protocol is adapted from a method for characterizing the inhibition of human neutrophil elastase[2].

Materials:

-

Human Neutrophil Elastase (HNE)

-

This compound

-

Fluorogenic substrate: MeOSuc-AAPV-AMC (7-amino-4-methylcoumarin)

-

Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0

-

96-well microplate reader with fluorescence capabilities (Excitation: 380 nm, Emission: 460 nm)

-

Dimethyl sulfoxide (DMSO) for inhibitor stock solution

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add 0.5 nM HNE to each well.

-

Add the various concentrations of this compound to the wells containing the enzyme. Include a control with no inhibitor.

-

Incubate the enzyme and inhibitor mixtures at 37°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate MeOSuc-AAPV-AMC to a final concentration of 10 µM.

-

Immediately measure the rate of fluorescence increase over time (at least 10 minutes) at 37°C using the microplate reader. The rate of substrate hydrolysis is proportional to the remaining active enzyme concentration.

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot gives the observed rate of inactivation (kobs).

-

Plot the kobs values against the corresponding inhibitor concentrations ([I]).

-

Determine the apparent second-order rate constant (kapp or kinact/KI) by linear regression of the kobs versus [I] plot, using the equation: kobs = kapp[I] .

Determination of kinact and KI (Kitz-Wilson Plot)

For a more detailed analysis that separates the initial binding from the covalent inactivation, the Kitz-Wilson method can be employed. This requires measuring the initial rates of the reaction at various substrate and inhibitor concentrations.

Procedure:

-

Follow steps 1-3 from the protocol above.

-

Add a range of concentrations of the fluorogenic substrate MeOSuc-AAPV-AMC to the wells.

-

Initiate the reaction by adding the enzyme-inhibitor mixture to the substrate-containing wells.

-

Immediately measure the initial velocity (v0) of the reaction for each combination of inhibitor and substrate concentration.

-

Plot 1/v0 versus 1/[S] (Lineweaver-Burk plot) for each inhibitor concentration.

-

The y-intercepts of the Lineweaver-Burk plots will vary with the inhibitor concentration.

-

Create a secondary plot of the y-intercepts versus the inhibitor concentration. The resulting plot should be a hyperbola.

-

Fit the data to the equation for irreversible inhibition: 1/Vmax,app = (1/Vmax) * (1 + [I]/KI) and kobs = kinact[I] / (KI + [I]). From these equations, kinact and KI can be determined.

Signaling Pathways and Experimental Workflows

The inhibition of neutrophil elastase by this compound can impact various downstream signaling pathways, particularly in the context of inflammation and apoptosis.

Signaling pathway of HNE-induced apoptosis and its inhibition by this compound.

Workflow for determining the kinetic parameters of this compound.

Conclusion

This compound is a valuable tool for studying the roles of neutrophil serine proteases in various physiological and pathological processes. Its irreversible mechanism of action makes it a potent inhibitor. While there is a need for more comprehensive, peer-reviewed studies to fully elucidate its kinetic profile against all its targets, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals. A thorough understanding of its inhibition kinetics is paramount for the accurate interpretation of experimental results and for the potential development of novel anti-inflammatory therapies.

References

An In-depth Technical Guide to MeOSuc-AAPV-CMK for Studying Neutrophil Extracellular Traps (NETosis)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils in a process termed NETosis. While NETs play a crucial role in the innate immune response by trapping and killing pathogens, their excessive formation is implicated in the pathophysiology of various inflammatory and autoimmune diseases, as well as thrombosis and cancer. The study of NETosis and the identification of its inhibitors are therefore of significant interest in biomedical research and drug development.

One of the key enzymes involved in NETosis is neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation, NE is released and translocates to the nucleus where it is believed to contribute to the decondensation of chromatin, a critical step in NET formation.

This technical guide focuses on the use of N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK), a potent and irreversible inhibitor of neutrophil elastase, as a tool to investigate the role of this enzyme in NETosis. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a summary of its effects on NET formation, presented in a clear and structured format to aid researchers in their studies.

Mechanism of Action of this compound in the Context of NETosis

This compound is a peptide-based chloromethyl ketone that acts as an irreversible inhibitor of neutrophil elastase.[1] Its peptide sequence (Ala-Ala-Pro-Val) mimics the substrate recognition site of neutrophil elastase, allowing the inhibitor to bind to the active site of the enzyme. The chloromethyl ketone moiety then forms a covalent bond with a critical histidine residue in the enzyme's catalytic triad, leading to its irreversible inactivation.

In the context of NETosis, the primary mechanism by which this compound is thought to inhibit NET formation is by blocking the enzymatic activity of neutrophil elastase. By doing so, it is hypothesized to prevent the downstream events that are dependent on elastase activity, most notably the processing of histones and other nuclear proteins that leads to chromatin decondensation.

It is important to note that this compound can also inhibit other neutrophil serine proteases, such as cathepsin G and proteinase 3, although it is most potent against neutrophil elastase.[2] This should be taken into consideration when interpreting experimental results.

Signaling Pathways in NETosis and the Role of Neutrophil Elastase

The signaling pathways leading to NETosis are complex and can be triggered by a variety of stimuli, including phorbol 12-myristate 13-acetate (PMA), lipopolysaccharide (LPS), and various pathogens. While the exact mechanisms are still under investigation and can be stimulus-dependent, a general model involves the activation of protein kinase C (PKC), the production of reactive oxygen species (ROS) by NADPH oxidase, and the activation of the enzyme peptidylarginine deiminase 4 (PAD4).

PAD4 is responsible for the citrullination of histones, a post-translational modification that neutralizes their positive charge and weakens their interaction with DNA, thereby promoting chromatin decondensation.[3][4] Neutrophil elastase is also thought to play a crucial role in this process by cleaving histones, further contributing to the unfolding of chromatin.

The following diagram illustrates a simplified signaling pathway for PMA-induced NETosis and the putative point of intervention for this compound.

Caption: Simplified signaling pathway of PMA-induced NETosis and inhibition by this compound.

Experimental Workflow for Studying NETosis Inhibition

A typical workflow to investigate the inhibitory effect of this compound on NETosis involves isolating neutrophils, pre-treating them with the inhibitor, stimulating NETosis, and then quantifying the extent of NET formation.

Caption: General experimental workflow for assessing the inhibition of NETosis by this compound.

Quantitative Data on Neutrophil Elastase Inhibition

| Compound | Target | Assay Substrate | IC50 | Ki | Reference |

| This compound | Human Neutrophil Elastase | MeOSuc-AAPV-pNA | Not explicitly stated as IC50 | 0.27 mM | [5] |

| Various Flavanones | Human Neutrophil Elastase | MeOSuc-AAPV-pNA | 2.4 ± 1.0 to 74.7 ± 8.5 µM | 3.2 µM (for compound 17) | [6] |

Note: The Ki value of 0.27 mM for this compound was determined using Dixon plots with MeOSuc-AAPV-AFC as the substrate.[5] It is important to note that IC50 and Ki values can vary depending on the assay conditions, including substrate concentration and enzyme source.

Detailed Experimental Protocols

Protocol 1: In Vitro NETosis Inhibition Assay using Fluorescence Microscopy

Objective: To visualize and quantify the inhibition of PMA-induced NETosis by this compound.

Materials:

-

Isolated human neutrophils

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sytox Green nucleic acid stain

-

DAPI (4',6-diamidino-2-phenylindole)

-

Paraformaldehyde (PFA)

-

Poly-L-lysine coated coverslips or 96-well plates

-

Fluorescence microscope

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard method such as density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in RPMI 1640 medium supplemented with 2% FBS.

-

Cell Seeding: Seed the isolated neutrophils onto poly-L-lysine coated coverslips in a 24-well plate or directly into a 96-well black-walled imaging plate at a density of 2 x 10^5 cells/well. Allow the cells to adhere for 30 minutes at 37°C in a 5% CO2 incubator.

-

Inhibitor Pre-treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of this compound in RPMI 1640 medium to achieve final desired concentrations (e.g., 1, 10, 50, 100 µM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.

-

Carefully remove the medium from the adhered neutrophils and add the medium containing the different concentrations of this compound or the vehicle control.

-

Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.

-

-

NETosis Induction:

-

Prepare a working solution of PMA in RPMI 1640 medium (e.g., 100 nM).

-

Add the PMA solution to each well (except for the unstimulated control wells) to a final concentration of 25-100 nM.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

-

Staining and Fixation:

-

Add Sytox Green to each well to a final concentration of 100-500 nM and incubate for 15 minutes at room temperature, protected from light.

-

Carefully wash the cells once with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add DAPI solution (e.g., 300 nM in PBS) to stain the nuclei and incubate for 5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Imaging and Quantification:

-

Image the cells using a fluorescence microscope with appropriate filters for Sytox Green (extracellular DNA) and DAPI (all nuclei).

-

Quantify NETosis by counting the number of NET-releasing cells (characterized by diffuse, web-like Sytox Green staining) as a percentage of the total number of cells (DAPI-stained nuclei).

-

Protocol 2: Fluorometric Quantification of NET-associated DNA

Objective: To quantify the amount of extracellular DNA released during NETosis in a plate reader format.

Materials:

-

Materials from Protocol 1

-

PicoGreen dsDNA quantification reagent (or similar)

-

DNase I

-

Cell lysis buffer

-

Black 96-well plate

-

Fluorometric plate reader

Procedure:

-

Follow steps 1-4 from Protocol 1 in a black 96-well plate.

-

Quantification of Extracellular DNA:

-

After the 2-4 hour incubation period, add a cell-impermeable DNA dye like Sytox Green (final concentration 100-500 nM) to each well.

-

Alternatively, to measure total extracellular DNA, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well.

-

Quantify the amount of dsDNA in the supernatant using the PicoGreen reagent according to the manufacturer's instructions.

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Generate a standard curve using the provided DNA standard.

-

Calculate the concentration of extracellular DNA in each sample.

-

Normalize the results to the positive control (PMA stimulation without inhibitor) to determine the percentage of NETosis inhibition for each concentration of this compound.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of neutrophil elastase in the complex process of NETosis. By irreversibly inhibiting this key enzyme, researchers can dissect its contribution to chromatin decondensation and the subsequent release of NETs in response to various stimuli. The provided protocols offer a starting point for designing and executing experiments to explore the inhibitory potential of this compound and to further elucidate the molecular mechanisms underlying NET formation. Careful consideration of inhibitor concentration, incubation times, and the choice of quantification method will be crucial for obtaining robust and reproducible data. Further research is warranted to establish a definitive dose-response relationship for this compound in inhibiting NETosis and to explore its therapeutic potential in NET-driven pathologies.

References